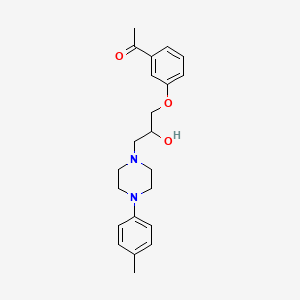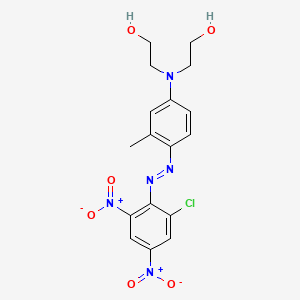
2-Methoxyquinolin-8-amine
Übersicht
Beschreibung
2-Methoxyquinolin-8-amine, also known as 8-amino-2-methoxyquinoline (8-MAQ), is a heterocyclic organic compound that belongs to the quinoline family. It has been studied extensively for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
1. Bidentate Directing Group in C–H Activation “2-Methoxyquinolin-8-amine” can serve as a bidentate directing group in C–H bond activation/functionalization. This application is crucial in organic synthesis, where the compound’s structure facilitates selective bonding and reactions at specific sites of a molecule .
Scaffold in Organic Synthesis
The quinolin-8-amine framework is a valuable scaffold in organic synthesis. “2-Methoxyquinolin-8-amine”, with its unique substitution pattern, could be used to synthesize complex organic molecules with potential applications in pharmaceuticals and materials science .
Ligand Auxiliary
In coordination chemistry, “2-Methoxyquinolin-8-amine” may act as a ligand auxiliary, coordinating with metals to form complexes. These complexes can be used in catalysis or as functional materials .
Radical Oxidative Decarboxylation
The compound might be involved in radical oxidative decarboxylation reactions. Such reactions are important for introducing alkyl or aryl groups into molecules, which can alter their properties and potential applications .
Hydroamination Catalyst
“2-Methoxyquinolin-8-amine” could potentially act as a catalyst in hydroamination reactions. These reactions are important for the synthesis of amines, which are key building blocks in many drugs and agrochemicals .
Hydroarylation Methodology
It may also be used in hydroarylation methodologies to synthesize aromatic compounds. Such compounds have wide-ranging applications, including in dyes, pigments, and pharmaceuticals .
Wirkmechanismus
Target of Action
2-Methoxyquinolin-8-amine is a type of 8-quinolinamine . Quinolinamines have been reported to exhibit potent in vitro antimalarial activity . They are also known to have antileishmanial, antifungal, and antibacterial activities . Therefore, the primary targets of 2-Methoxyquinolin-8-amine are likely to be similar to those of other 8-quinolinamines, which include various parasites, fungi, and bacteria .
Mode of Action
It is known that 8-quinolinamines interact with their targets to inhibit their growth and proliferation . This interaction could involve binding to specific proteins or enzymes within the target organisms, disrupting their normal functions and leading to their death .
Biochemical Pathways
Given its broad-spectrum anti-infective properties, it is likely that it affects multiple pathways within the target organisms . These could include pathways involved in DNA replication, protein synthesis, and energy production, among others .
Pharmacokinetics
It is known that 8-quinolinamines can be effectively delivered to their target organisms, suggesting that they have good bioavailability .
Result of Action
The result of the action of 2-Methoxyquinolin-8-amine is the inhibition of growth and proliferation of the target organisms, leading to their death . This includes various parasites, fungi, and bacteria .
Action Environment
The action of 2-Methoxyquinolin-8-amine can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other substances that could interact with the compound, and the resistance mechanisms of the target organisms
Eigenschaften
IUPAC Name |
2-methoxyquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURAWDWTNZXEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331275 | |
| Record name | 2-methoxyquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134829-04-2 | |
| Record name | 2-methoxyquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

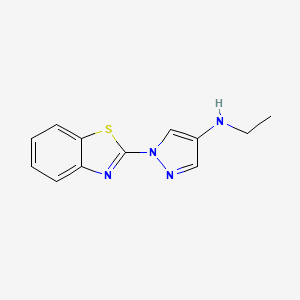
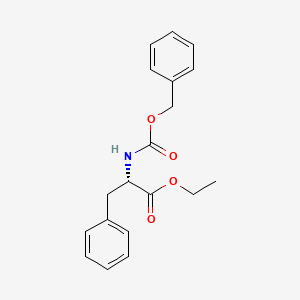
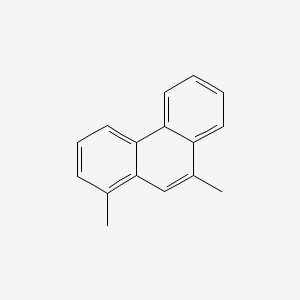
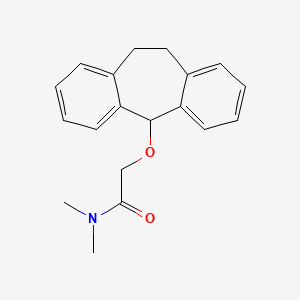

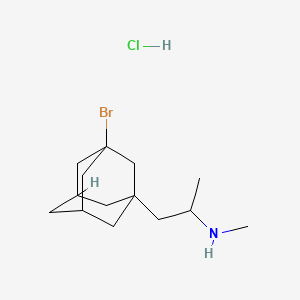
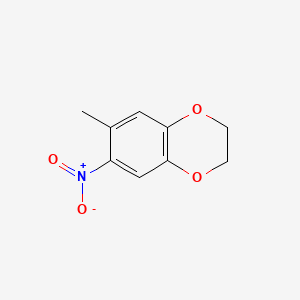
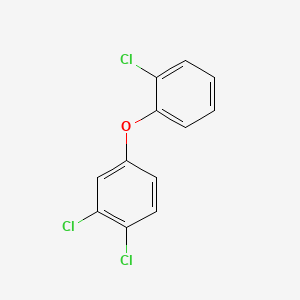
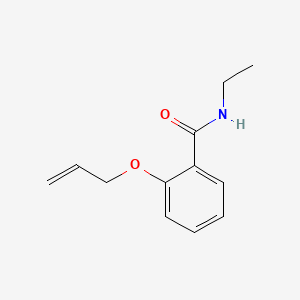
![2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane](/img/structure/B1619032.png)

